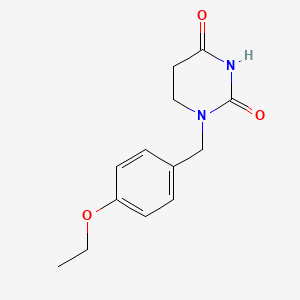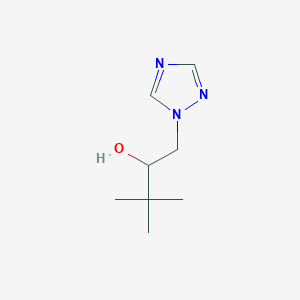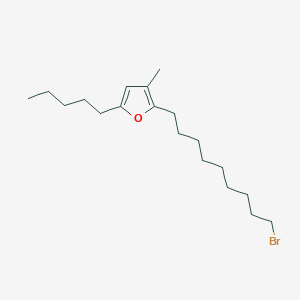
2-(9-Bromononyl)-3-methyl-5-pentylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9-Bromononyl)-3-methyl-5-pentylfuran is a synthetic organic compound characterized by a furan ring substituted with a 9-bromononyl chain, a methyl group, and a pentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Bromononyl)-3-methyl-5-pentylfuran typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 9-Bromononyl Chain: The 9-bromononyl chain can be introduced via a nucleophilic substitution reaction, where a suitable bromononyl halide reacts with the furan ring.
Addition of Methyl and Pentyl Groups: The methyl and pentyl groups can be added through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(9-Bromononyl)-3-methyl-5-pentylfuran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form a non-brominated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Non-brominated derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(9-Bromononyl)-3-methyl-5-pentylfuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(9-Bromononyl)-3-methyl-5-pentylfuran involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring play crucial roles in its reactivity and biological activity. The compound may interact with cellular proteins, enzymes, or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(9-Bromononyl)-1,3-dioxolane: Another compound with a 9-bromononyl chain but with a dioxolane ring instead of a furan ring.
9-Bromo-1-nonanol: A simpler compound with a 9-bromononyl chain and a hydroxyl group.
Uniqueness
2-(9-Bromononyl)-3-methyl-5-pentylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its combination of a furan ring with a 9-bromononyl chain, a methyl group, and a pentyl group makes it a versatile compound for various applications.
Propiedades
Número CAS |
88646-93-9 |
|---|---|
Fórmula molecular |
C19H33BrO |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-(9-bromononyl)-3-methyl-5-pentylfuran |
InChI |
InChI=1S/C19H33BrO/c1-3-4-10-13-18-16-17(2)19(21-18)14-11-8-6-5-7-9-12-15-20/h16H,3-15H2,1-2H3 |
Clave InChI |
LCYQEITWEQXUMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(O1)CCCCCCCCCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B12914871.png)


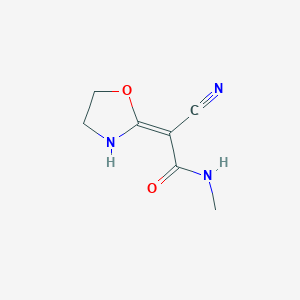

![5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12914903.png)
![N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12914910.png)

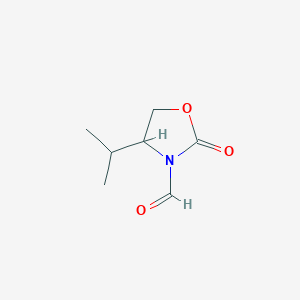


![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)
